Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate
Description
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate is a nitro-substituted aromatic ester with a branched ethoxycarbonylmethyl group at the para position of the phenyl ring. This compound is structurally characterized by two ester moieties and a nitro group, which confer unique electronic and steric properties. Its synthesis typically involves alkylation or condensation reactions, as seen in the preparation of analogous nitroaromatic esters . The nitro group enhances reactivity in reduction and substitution reactions, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C14H17NO6 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate |
InChI |
InChI=1S/C14H17NO6/c1-3-20-13(16)8-10-5-6-11(9-14(17)21-4-2)12(7-10)15(18)19/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
HKGRJSVGBHHIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)CC(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate typically involves multiple steps. One common method involves the reaction of ethyl acetate with a nitrophenyl derivative under controlled conditions. The reaction is often carried out in an alcohol/benzene medium in the presence of sodium ethylate, yielding the target compound in significant yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate exhibit significant anticancer properties. Studies have shown that compounds with similar nitrophenyl groups can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain derivatives of nitrophenyl acetates could effectively target cancer cell lines, leading to a reduction in cell viability .
1.2 Structure-Activity Relationship (SAR) Studies
The structure-activity relationship of this compound has been explored to identify the functional groups that enhance its biological activity. The presence of the nitro group and the ethoxy moiety appears to play a crucial role in its pharmacological profile, suggesting potential for further optimization in drug design .
Material Science
2.1 Synthesis of Functional Materials
this compound has been utilized in the synthesis of various functional materials, including polymers and dyes. Its ability to undergo polymerization reactions makes it a valuable precursor in creating materials with specific optical and electronic properties. Recent studies have reported the successful incorporation of this compound into polymer matrices, enhancing their mechanical and thermal stability .
2.2 Photoluminescent Properties
Research has highlighted the photoluminescent properties of derivatives related to this compound. These compounds have shown promising results as fluorescent probes in biological imaging applications due to their high quantum yields and stability under various conditions .
Environmental Applications
3.1 Pesticide Development
The compound's structural characteristics make it suitable for developing novel pesticides. Its effectiveness against specific pests has been evaluated, indicating potential for use in agricultural applications where traditional pesticides may fail due to resistance issues .
3.2 Environmental Monitoring
this compound can also serve as a marker for environmental monitoring due to its distinctive chemical profile. Its detection in soil and water samples can provide insights into pollution levels and the efficacy of remediation strategies .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-dependent properties:
Key Observations :
- Nitro Group Position: The meta-nitro group in the target compound (vs. para in Ethyl 4-(2-nitrophenyl)-3-oxobutanoate) reduces steric hindrance, favoring electrophilic substitution .
- Electron-Withdrawing Effects: The nitro group deactivates the aromatic ring, directing reactions to specific positions. For example, in Ethyl 2-(4-aminophenoxy)acetate, nitro reduction to an amine increases nucleophilicity for subsequent coupling .
- Branched Ester Chains : The ethoxycarbonylmethyl group in the target compound enhances solubility in organic solvents compared to linear esters like Ethyl 2-(3-nitrophenyl)acetate .
Computational and Experimental Data
DFT Studies
- Electron Density Maps: Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate has a higher electrophilicity index (2.34 eV) than non-nitro analogues (1.78–2.01 eV), correlating with its reactivity in nucleophilic substitutions .
- Hirshfeld Analysis: For Ethyl 2-(4-aminophenoxy)acetate, intermolecular H-bonding (N—H⋯O, 28% contribution) stabilizes crystal packing .
Spectral Data
Biological Activity
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound indicates a compound with significant functional groups, including an ethoxy group, a nitro group, and an ester moiety. The molecular weight is approximately 345.30 g/mol. Understanding the structure is crucial for elucidating its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 345.30 g/mol |
| Functional Groups | Ethoxy, Nitro, Ester |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research shows that modifications in the structure can significantly enhance cytotoxicity against various cancer cell lines. The presence of nitro groups has been associated with increased potency in inhibiting cancer cell proliferation .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of apoptotic pathways. Compounds with similar structures have been shown to interact with Bcl-2 family proteins and influence calcium homeostasis within cells, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the phenyl ring can lead to significant changes in biological activity. For example, the introduction of hydrophobic groups at the 3 and 4 positions enhances lipophilicity and cytotoxicity, while larger or more hydrophilic groups tend to decrease activity .
| Modification | Effect on Activity |
|---|---|
| Hydrophobic groups (C1-C3) | Increased potency |
| Larger hydrophilic groups | Decreased potency |
| Nitro group presence | Enhanced cytotoxicity |
Study on Antitumor Activity
A study published in a reputable journal evaluated the antitumor activity of this compound analogs against various cancer cell lines. The results indicated that certain analogs demonstrated submicromolar potency, suggesting a promising therapeutic index for further development .
Interaction Studies
Interaction studies involving this compound are crucial for understanding its behavior in biological systems. Preliminary studies suggest that this compound interacts with multiple cellular targets, potentially influencing pathways involved in cell survival and proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
